The compound is derived from benzofuran, a heterocyclic aromatic organic compound. Benzofurans are often found in various natural products and have been studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The specific compound 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol can be synthesized through various organic reactions involving starting materials such as 5-bromo-2-hydroxybenzaldehyde and methoxylating agents.
The synthesis of 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol involves several key steps:
The molecular structure of 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol can be analyzed using techniques such as X-ray crystallography, which provides detailed information about bond lengths, angles, and the three-dimensional arrangement of atoms.
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol participates in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol largely depends on its biological targets, which may include enzymes or receptors involved in various cellular pathways.
Research indicates that compounds with similar structures may exert their effects by:
The scientific applications of 1-(5-bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol are diverse:
The benzofuran core—a fused heterocyclic system comprising benzene and furan rings—serves as a privileged scaffold in medicinal chemistry due to its planar geometry, aromatic character, and capacity for diverse electronic modifications. 5,7-Disubstituted benzofurans represent a strategically optimized subclass where electron-donating or -withdrawing groups at these positions significantly influence bioactivity. The meta-relationship between C5 and C7 positions creates a symmetric electronic environment that enhances binding affinity to biological targets. For example, 5-bromo substitution introduces a heavy atom effect that promotes hydrophobic interactions and van der Waals contacts within enzyme active sites, as observed in DNA gyrase inhibitors targeting Mycobacterium tuberculosis . Concurrent 7-methoxy substitution donates electrons to the furan ring, increasing π-electron density and facilitating hydrogen bonding with residues like Arg141 in mycobacterial enzymes [4]. This combination also modulates metabolic stability by shielding reactive positions from oxidative degradation [7].
Table 1: Bioactivity Profiles of Representative 5,7-Disubstituted Benzofurans
Compound | C5 Substituent | C7 Substituent | Reported Activity | Key Target |
---|---|---|---|---|
Compound 1 | -OH | -OCH₃ | DNA gyrase inhibition (IC₅₀ = 3.2 ± 0.15 μM) | M. smegmatis DNA gyrase B |
Compound 14 [4] | -OH | H | Antibacterial vs. MRSA (MIC₈₀ = 0.78 μg/mL) | MRSA membrane |
Compound 2 | -COOH | -OH | mPTPB inhibition (IC₅₀ = 38 nM) | Mycobacterial protein tyrosine phosphatase B |
Target Compound | -Br | -OCH₃ | In silico predicted dual antimicrobial/anticancer activity | DNA topoisomerase IIα / Kinases |
The 2-position of benzofuran serves as a critical vector for functional group attachment due to its synthetic accessibility and direct conjugation to the furan oxygen. Introduction of 1-hydroxyethyl (–CH(OH)CH₃) at this site confers three key pharmacological advantages:
Table 2: Hydrogen Bonding Interactions of 2-Substituted Ethanol Derivatives
Target Enzyme | Interacting Residues | Binding Energy (kcal/mol) | Biological Consequence |
---|---|---|---|
DNA gyrase B | Arg141, Glu48, Ser126 | -8.66 | Disruption of ATP binding domain |
Topoisomerase IIα [2] | Asn91, Lys755, Asp86 | -7.82 (predicted) | Inhibition of DNA cleavage/religation |
mPTPB | Cys160, Asp161, Arg222 | -9.14 | Blockade of phosphotyrosine recognition site |
This target compound (C₁₁H₁₁BrO₃; SMILES: BrC1=CC(OC)=C(OC(C(C)O)=C2)C2=C1 [3] [6]) bridges critical research gaps in benzofuran medicinal chemistry:
Table 3: Knowledge Gaps Addressed by Target Compound
Knowledge Gap | Prior Limitations | Target Compound’s Advantage |
---|---|---|
Stereochemical diversity at C2 | Racemic 2-methylbenzofurans dominate literature | Chiral center enables enantiopure pharmacology studies |
Redox activity in non-ferrocenyl scaffolds | Limited to ferrocene hybrids (e.g., ferrocifen) | Bromine-enhanced electron affinity supports ROS generation |
ADME/Tox predictability for 2-hydroxyethylbenzofurans | Sparse pharmacokinetic data beyond simple 2-alkyl analogs | Hydroxyl group facilitates prodrug design and metabolic studies |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1